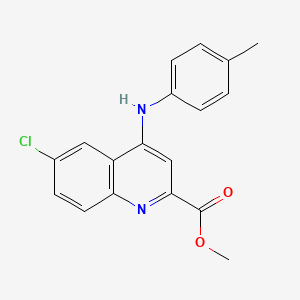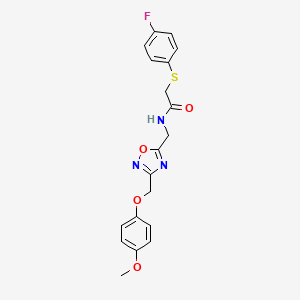![molecular formula C18H26ClN3O2S B2538007 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177500-27-4](/img/structure/B2538007.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic molecule that is likely to possess a heterocyclic structure based on the presence of a benzo[d]thiazol moiety. This structure suggests potential pharmacological activities, as thiazole derivatives are often explored for their medicinal properties. The molecule also contains a morpholinoethyl group, which could contribute to its solubility and bioavailability.
Synthesis Analysis
The synthesis of related benzo[d]thiazol derivatives has been reported in the literature. For instance, a series of substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which could be a starting point for synthesizing related compounds . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, indicating the feasibility of incorporating the benzo[d]thiazol moiety into various molecular frameworks . Although these studies do not describe the exact compound , they provide insight into possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. The benzo[d]thiazol moiety's presence would be indicated by characteristic peaks in these spectra. For example, the electrochemical synthesis of disulfides containing a similar benzo[d]thiazol moiety was characterized using such techniques .
Chemical Reactions Analysis
The benzo[d]thiazol moiety in the compound is known to participate in various chemical reactions. For example, electrochemical methods have been used to synthesize disulfides of related compounds, indicating that redox reactions could be relevant . Additionally, the presence of the morpholinoethyl group suggests that the compound could undergo reactions typical of secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, and stability. These properties would be influenced by the presence of the morpholino group, which could enhance solubility in polar solvents. The compound's stability could be assessed through stress testing under various conditions, such as exposure to light, heat, and different pH levels. The benzo[d]thiazol moiety's presence could also confer certain electronic properties, such as UV absorption, which could be analyzed using UV-Vis spectroscopy.
科学的研究の応用
Pharmacological Potential
Some compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride have been studied for their pharmacological activities. For example, derivatives of benzothiophene have been explored for their potential pharmacological properties, highlighting the significance of structural components similar to this compound in drug discovery (Chapman et al., 1971).
Antimicrobial and Antiviral Activities
Research on thiazolinone and thiazolidinone analogues of certain antibiotics indicates the potential of thiazole derivatives for antimicrobial and antiviral activities. This suggests that compounds like this compound could be explored for similar applications (Harnden et al., 1978).
特性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S.ClH/c1-3-5-16(22)21(9-8-20-10-12-23-13-11-20)18-19-17-14(2)6-4-7-15(17)24-18;/h4,6-7H,3,5,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILQTOAJXPCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC=C3S2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
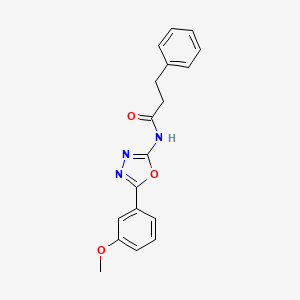
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

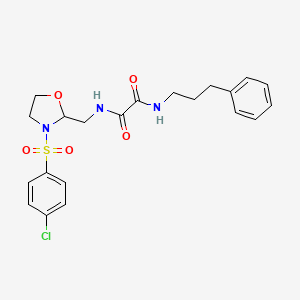
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
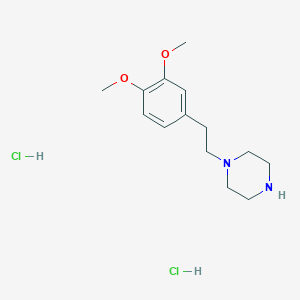
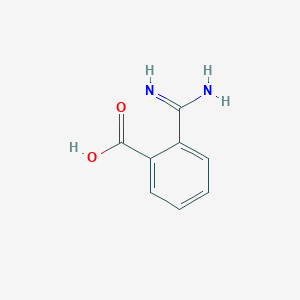
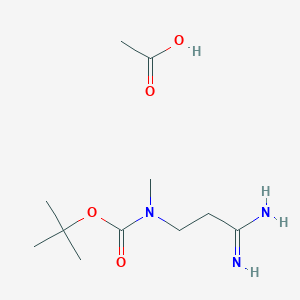
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)
